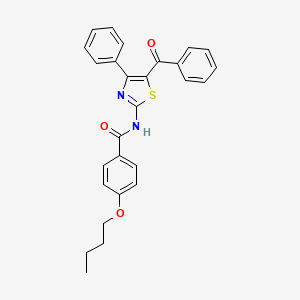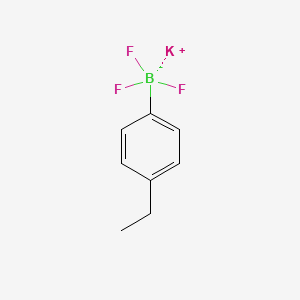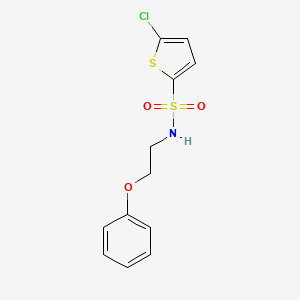![molecular formula C22H30N4O5S B2922651 N-(3-morpholinopropyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide CAS No. 688053-55-6](/img/no-structure.png)
N-(3-morpholinopropyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-morpholinopropyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a useful research compound. Its molecular formula is C22H30N4O5S and its molecular weight is 462.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cytotoxic and Antiproliferative Activities
Quinazoline derivatives, like 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c] quinazoline (NTCHMTQ), have shown significant cytotoxic and antiproliferative activities against human cancer cell lines, such as HeLa. These compounds induce morphological changes and necrosis in tumor cells, making them potential candidates for cancer therapy (Ovádeková et al., 2005).
Synthesis and Structural Analysis
Research has also focused on the synthesis of quinazoline derivatives and their structural analysis. For example, the synthesis of 6-aminobenzo[h]quinazolinones through Buchwald–Hartwig amination has been explored, providing a pathway to develop compounds with anticancer activities (Nowak et al., 2014).
Novel Synthetic Routes
Innovative synthetic routes to create fused mesoionic compounds like 1-substituted-5-thioxo-5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-2-thiolates have been developed. These compounds are characterized for their potential biological activities, illustrating the diversity of quinazoline derivatives in scientific research (Kovalenko et al., 2020).
Antimicrobial and Antitoxoplasmosis Effects
Quinazoline derivatives have been evaluated for antimicrobial activities and effects against toxoplasmosis, showing promising results in structural deformity of Toxoplasma gondii and potential in obstructing the entry of organisms into host cells (El-Tombary et al., 1999).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-morpholinopropyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide involves the reaction of 6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanoyl chloride with 3-morpholinopropylamine in the presence of a base to form the desired product.", "Starting Materials": [ "6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanoyl chloride", "3-morpholinopropylamine", "Base (e.g. triethylamine, sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanoyl chloride in anhydrous solvent (e.g. dichloromethane, chloroform).", "Step 2: Add a base (e.g. triethylamine, sodium hydroxide) to the solution and stir for 10-15 minutes at room temperature.", "Step 3: Add 3-morpholinopropylamine to the solution and stir for 12-24 hours at room temperature.", "Step 4: Quench the reaction by adding water and extract the product with an organic solvent (e.g. ethyl acetate, dichloromethane).", "Step 5: Purify the product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
688053-55-6 |
Molekularformel |
C22H30N4O5S |
Molekulargewicht |
462.57 |
IUPAC-Name |
N-(3-morpholin-4-ylpropyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
InChI |
InChI=1S/C22H30N4O5S/c27-20(23-6-4-7-25-9-11-29-12-10-25)5-2-1-3-8-26-21(28)16-13-18-19(31-15-30-18)14-17(16)24-22(26)32/h13-14H,1-12,15H2,(H,23,27)(H,24,32) |
InChI-Schlüssel |
RDSWVERNYVXGGK-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2922568.png)
![8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B2922569.png)
![3-(4-Chlorophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2922572.png)



![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylbenzyl)acetamide](/img/structure/B2922579.png)
![1-{[2-(Dimethylamino)ethyl]amino}-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2922582.png)
![1-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]-4-methylpiperazine](/img/structure/B2922584.png)

![2-(4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-(2-methoxyphenyl)ethanol](/img/structure/B2922586.png)

![3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide](/img/structure/B2922590.png)
![Methyl 2-[2-[2-(4-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2922591.png)
